1-Allyl-5-bromo-1H-indole
Overview
Description
1-Allyl-5-bromo-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Allyl-5-bromo-1H-indole typically involves the bromination of 1-allylindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-Allyl-5-bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic compounds like Grignard reagents.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
1-Allyl-5-bromo-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-5-bromo-1H-indole involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1-Allyl-5-bromo-1H-indole can be compared with other indole derivatives such as:
1-Allyl-1H-indole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1H-indole: Lacks the allyl group, affecting its chemical properties and applications.
1-Allyl-2-bromo-1H-indole: Bromine substitution at a different position, leading to variations in reactivity and biological effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Biological Activity
1-Allyl-5-bromo-1H-indole is a notable derivative of indole, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features an indole core with an allyl group and a bromine substituent. This unique structure contributes to its reactivity and biological properties. The presence of the indole ring allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of cellular pathways.
- Antimicrobial Properties : Indole derivatives, including this compound, have shown effectiveness against various pathogenic bacteria, enhancing the efficacy of existing antibiotics.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by interacting with specific inflammatory pathways.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby influencing cellular functions.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses.
Synthesis of this compound
The synthesis of this compound typically involves several steps starting from simpler indole derivatives. The general synthetic route can be summarized as follows:
- Starting Material : Begin with 5-bromoindole.
- Alkylation : React with an allyl halide under suitable conditions to introduce the allyl group.
- Purification : Isolate and purify the product using standard techniques such as recrystallization or chromatography.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
1-Allyl-1H-indole | Lacks bromine; different reactivity | No halogen substituent |
5-Bromo-1H-indole | Lacks allyl group; altered chemical properties | No alkene functionality |
1-Allyl-5-chloro-1H-indole | Contains chlorine instead of bromine | Different halogen affecting reactivity |
The combination of the allyl group and the bromine atom in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with indole derivatives:
- Antibacterial Activity : A study demonstrated that indole derivatives can enhance the sensitivity of bacteria like Staphylococcus aureus to antibiotics, suggesting that this compound may have similar effects .
- Anticancer Properties : Research has indicated that certain indoles can induce apoptosis in cancer cells, providing a foundation for exploring the anticancer potential of this compound .
- Inflammation Modulation : Investigations into the anti-inflammatory properties of indoles have shown promise in reducing markers of inflammation, which may be applicable to this compound .
Properties
IUPAC Name |
5-bromo-1-prop-2-enylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h2-5,7-8H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPYHQHZZMRIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596939 | |
Record name | 5-Bromo-1-(prop-2-en-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156247-15-3 | |
Record name | 5-Bromo-1-(prop-2-en-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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